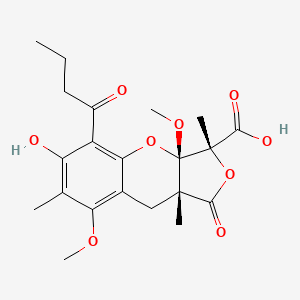

Pallenic acid

描述

Pallenic acid is a carboxylic acid with structural and functional similarities to medium- to long-chain fatty acids. For instance, fatty acids like palmitic acid (16:0) and oleic acid (18:1) are well-studied for their roles in lipid metabolism and membrane biology . This compound may share analogous properties, such as amphiphilicity and participation in energy storage pathways, though further research is required to confirm these hypotheses.

属性

分子式 |

C21H26O9 |

|---|---|

分子量 |

422.4 g/mol |

IUPAC 名称 |

(3R,3aS,9aR)-5-butanoyl-6-hydroxy-3a,8-dimethoxy-3,7,9a-trimethyl-1-oxo-9H-furo[3,4-b]chromene-3-carboxylic acid |

InChI |

InChI=1S/C21H26O9/c1-7-8-12(22)13-14(23)10(2)15(27-5)11-9-19(3)18(26)30-20(4,17(24)25)21(19,28-6)29-16(11)13/h23H,7-9H2,1-6H3,(H,24,25)/t19-,20-,21-/m0/s1 |

InChI 键 |

ACZQKENEXNGSNS-ACRUOGEOSA-N |

手性 SMILES |

CCCC(=O)C1=C2C(=C(C(=C1O)C)OC)C[C@]3(C(=O)O[C@@]([C@]3(O2)OC)(C)C(=O)O)C |

规范 SMILES |

CCCC(=O)C1=C2C(=C(C(=C1O)C)OC)CC3(C(=O)OC(C3(O2)OC)(C)C(=O)O)C |

同义词 |

pallenic acid |

产品来源 |

United States |

化学反应分析

Esterification Reactions

Pallenic acid undergoes esterification with alcohols under acidic catalysis (e.g., H₂SO₄), forming esters and water. The reaction follows a nucleophilic acyl substitution mechanism (Figure 1):

-

Protonation of the carbonyl oxygen increases the electrophilicity of the carboxylic carbon.

-

Nucleophilic attack by the alcohol’s oxygen forms a tetrahedral intermediate.

-

Deprotonation and re-protonation steps lead to the expulsion of water, yielding the ester .

Example Reaction:

Saponification and Base Reactions

In alkaline conditions (e.g., NaOH), this compound forms carboxylate salts (soaps) through saponification:

This reaction is critical in lipid metabolism, where enzymatic hydrolysis (e.g., lipases) generates fatty acid salts for emulsification .

Decarboxylation Reactions

Thermal decarboxylation at high temperatures (200–300°C) removes CO₂, producing heptadecane:

This process is utilized industrially to generate hydrocarbons from renewable fatty acids.

Biochemical Interactions

This compound modulates lipid metabolism by interacting with cellular membranes and enzymes:

-

Membrane fluidity : Its aliphatic chain integrates into phospholipid bilayers, altering membrane rigidity.

-

Enzymatic signaling : Acts as a substrate for acyl-CoA synthetases, forming pallenoyl-CoA for β-oxidation or lipid biosynthesis .

Mechanistic Insights

The reactivity of this compound’s carboxyl group is enhanced by electron-withdrawing effects from the carbonyl oxygen, creating a partial positive charge on the carbon. This polarization facilitates nucleophilic attacks by alcohols or hydroxide ions, driving esterification and saponification . Spectroscopic data (NMR, IR) confirm intermediate tetrahedral structures during these reactions.

This compound’s dual role as a reactive organic compound and a metabolic intermediate underscores its versatility in both industrial and biological contexts. Further research into its oxidation pathways and enzymatic interactions could expand its applications in sustainable chemistry and pharmacology.

相似化合物的比较

Comparison with Similar Compounds

The following table compares Pallenic acid (hypothetical properties inferred from structural analogs) with related compounds cited in the evidence, including palmitic acid , oleic acid , and malonic acid . Key parameters include chain length, saturation, melting point, and biological roles.

Key Findings from Comparative Studies:

Chain Length and Physical Properties :

- Saturated fatty acids like palmitic acid (16:0) exhibit higher melting points than unsaturated analogs (e.g., oleic acid, 18:1, mp = 13°C) due to tighter molecular packing . If this compound is saturated, its melting point may align with palmitic or stearic acid (18:0, mp = 70°C).

Biological Functions: Oleic acid’s monounsaturated structure enhances membrane fluidity and reduces cardiovascular risk, whereas palmitic acid is linked to metabolic disorders in excessive amounts . This compound’s hypothetical roles could mirror these functions depending on its saturation.

Industrial Applications :

- Malonic acid, a dicarboxylic acid, is used in polymer synthesis and enzyme inhibition . If this compound is a dicarboxylate, it may share similar niches, though its efficacy would depend on reactivity and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。